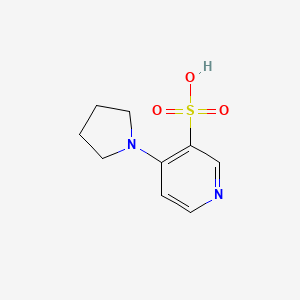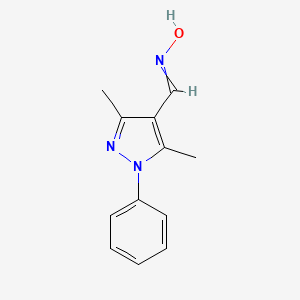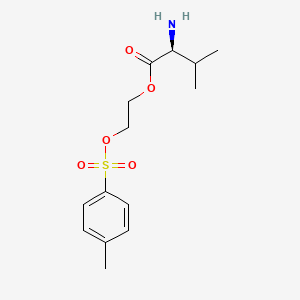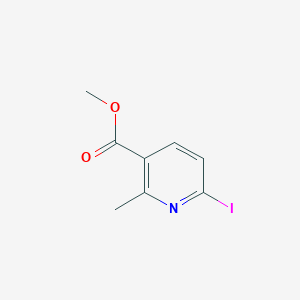
CID 162367986
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 162367986” is a chemical entity listed in the PubChem database
Méthodes De Préparation
The synthetic routes and reaction conditions for the preparation of CID 162367986 involve several steps. Typically, the synthesis starts with the selection of appropriate starting materials, which undergo a series of chemical reactions under controlled conditions. These reactions may include alkylation, halogenation, and other organic transformations. Industrial production methods often involve optimizing these reactions to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
CID 162367986 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups.
Applications De Recherche Scientifique
CID 162367986 has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules. In biology, it may be used in studies involving enzyme inhibition or as a probe for investigating biological pathways. In medicine, this compound could be explored for its potential therapeutic effects, such as its ability to modulate specific molecular targets. Additionally, in industry, this compound may be utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of CID 162367986 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific context of its application. For example, in a biological setting, this compound may inhibit the activity of a particular enzyme, leading to downstream effects on cellular processes.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, CID 162367986 exhibits unique properties that make it distinct. Similar compounds may include those with comparable chemical structures or functional groups. The uniqueness of this compound may lie in its specific reactivity, stability, or biological activity. Some similar compounds include those with slight variations in their chemical structure, which may result in different reactivity or biological effects.
Propriétés
Formule moléculaire |
C3H4F2KOS |
|---|---|
Poids moléculaire |
165.23 g/mol |
InChI |
InChI=1S/C3H4F2OS.K/c4-2(5)1-3(6)7;/h2H,1H2,(H,6,7); |
Clé InChI |
JGJIVUACJGQPBY-UHFFFAOYSA-N |
SMILES canonique |
C(C(F)F)C(=O)S.[K] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4H-pyrazol-3-ylcarbonyl)amino]benzoic acid](/img/structure/B11819711.png)


![2-({2-methyl-6-phenyl-1H,4H-thieno[2,3-d]pyrimidin-4-ylidene}amino)acetic acid](/img/structure/B11819728.png)

![N-(4-(1-(3-amino-4-methylphenyl)-2-oxo-1,2-dihydrobenzo[h][1,6]naphthyridin-9-yl)phenyl)methanesulfonamide](/img/structure/B11819741.png)


![[2-(3-Aminopropylamino)-1-sulfanylethyl] phosphate](/img/structure/B11819788.png)

![Diethyl 2-[(4-methoxycarbonylthiophen-3-yl)amino]but-2-enedioate](/img/structure/B11819794.png)
![N-[2-[1-(difluoromethyl)imidazol-2-yl]-1-phenylethylidene]hydroxylamine](/img/structure/B11819801.png)
